(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C19H17N3O3S2. It contains a benzothiazole ring, which is a polycyclic aromatic compound composed of a benzene ring fused to a thiazole ring.Scientific Research Applications
Anti-Inflammatory Properties
Compounds with benzothiazole and benzamide moieties have been synthesized and evaluated for their anti-inflammatory properties . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory activity .
Antioxidant Activity
Benzamide compounds have been synthesized and evaluated for their antioxidant activity . They were found to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide compounds have also been evaluated for their antibacterial activity . They were tested for their in vitro growth inhibitory activity against different bacteria .
Anticonvulsant Activity
Some benzothiazole derivatives have been evaluated for their anticonvulsant activity . Certain compounds showed significant effects, with ED50 values indicating their potential as anticonvulsant agents .
Solvent-Dependent Reactions
Benzothiazole compounds have been studied for their solvent-dependent regio- and stereo-selective reactions . These studies can provide insights into the reaction mechanisms and solvent effects .
Synthesis of Novel Compounds
Benzothiazole and benzamide moieties are often used in the synthesis of novel compounds . These new compounds can have a variety of applications, depending on their specific structures and properties .
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of cell wall biosynthesis in mycobacterium tuberculosis, resulting in the bacterium’s death .
properties
IUPAC Name |
2-iodo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3S/c1-23-10-9-21-15-8-7-12(24-2)11-16(15)25-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWUDZBVXMHAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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